molecular formula C12H11BrN2O3 B2900828 Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1820685-82-2

Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2900828
CAS No.: 1820685-82-2
M. Wt: 311.135
InChI Key: PMRHYDAUGFZOAI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound features a bromine atom at the 7th position, a methyl group at the 9th position, and a carboxylate ester group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable solvent, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Compounds with reduced bromine content

  • Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry: In chemistry, Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: This compound lacks the ethyl ester group present in Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: This compound lacks the bromine atom at the 7th position.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 7-bromo-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(17)9-5-14-10-7(2)4-8(13)6-15(10)11(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHYDAUGFZOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CN2C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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